

Physicochemical Properties of Boc-homo-L-tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-homo-L-tyrosine**

Cat. No.: **B596220**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butoxycarbonyl-L-homotyrosine (**Boc-homo-L-tyrosine**). This valuable amino acid derivative serves as a crucial building block in peptide synthesis and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Physicochemical Data

Boc-homo-L-tyrosine is a white to off-white solid at room temperature. The following tables summarize its key physical and chemical properties based on available data. It is important to note that some of the listed values are predicted and should be confirmed experimentally for critical applications.

Table 1: General and Physical Properties of **Boc-homo-L-tyrosine**

Property	Value	Source
Molecular Formula	$C_{15}H_{21}NO_5$	[1] [2] [3]
Molecular Weight	295.33 g/mol	[1] [3]
CAS Number	198473-94-8	[1] [2] [3]
Appearance	White to off-white solid/powder	[4]
Melting Point	Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, the melting point is reported as 133-135 °C. [5]	
Boiling Point (Predicted)	495.3 °C at 760 mmHg	[6]
Density (Predicted)	1.212 g/cm ³	[6]
Storage Conditions	Store at 10°C - 25°C	[1] [3]

Table 2: Chemical and Spectroscopic Properties of **Boc-homo-L-tyrosine**

Property	Value	Source
pKa (Predicted)	3.98 ± 0.10	
Optical Rotation ([α]D)	Not experimentally determined in searched literature. For the related compound N-Boc-L-tyrosine, a specific rotation of +37° (c=1 in dioxane) has been reported. ^[7]	
Solubility	Soluble in organic solvents such as DMSO. ^[1] Quantitative solubility data in various solvents is not readily available in the searched literature.	
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O	[1] [3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Boc-homo-L-tyrosine** are not widely published. However, based on standard procedures for the Boc protection of amino acids and their subsequent analysis, the following representative protocols can be adapted.

Protocol 1: Synthesis of Boc-homo-L-tyrosine (General Procedure)

This protocol describes a general method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- L-homo-tyrosine
- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium bicarbonate (NaHCO_3) or other suitable base
- Dioxane and water (or other suitable solvent system)
- Ethyl acetate
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1M)

Procedure:

- Dissolution: Dissolve L-homo-tyrosine in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.
- Addition of Boc_2O : To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate (Boc_2O).
- Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc_2O and byproducts.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 3 with 1M HCl.
- Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
- Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , filter, and evaporate the solvent under reduced pressure to yield the crude **Boc-homo-L-tyrosine**.

- Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization of Boc-homo-L-tyrosine

The identity and purity of the synthesized **Boc-homo-L-tyrosine** should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum should show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other expected signals include those for the aromatic protons of the tyrosine ring, the α -proton, and the methylene protons of the homo-tyrosine side chain.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the Boc group with signals for the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm).

2. High-Performance Liquid Chromatography (HPLC):

- Reversed-Phase HPLC (RP-HPLC): This technique is used to assess the chemical purity of the compound. A C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is a common system.
- Chiral HPLC: To determine the enantiomeric purity, a chiral column is employed to separate the L- and D-enantiomers.^[8]

3. Mass Spectrometry (MS):

- Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ ion should be observed.

Applications in Synthesis and Drug Development

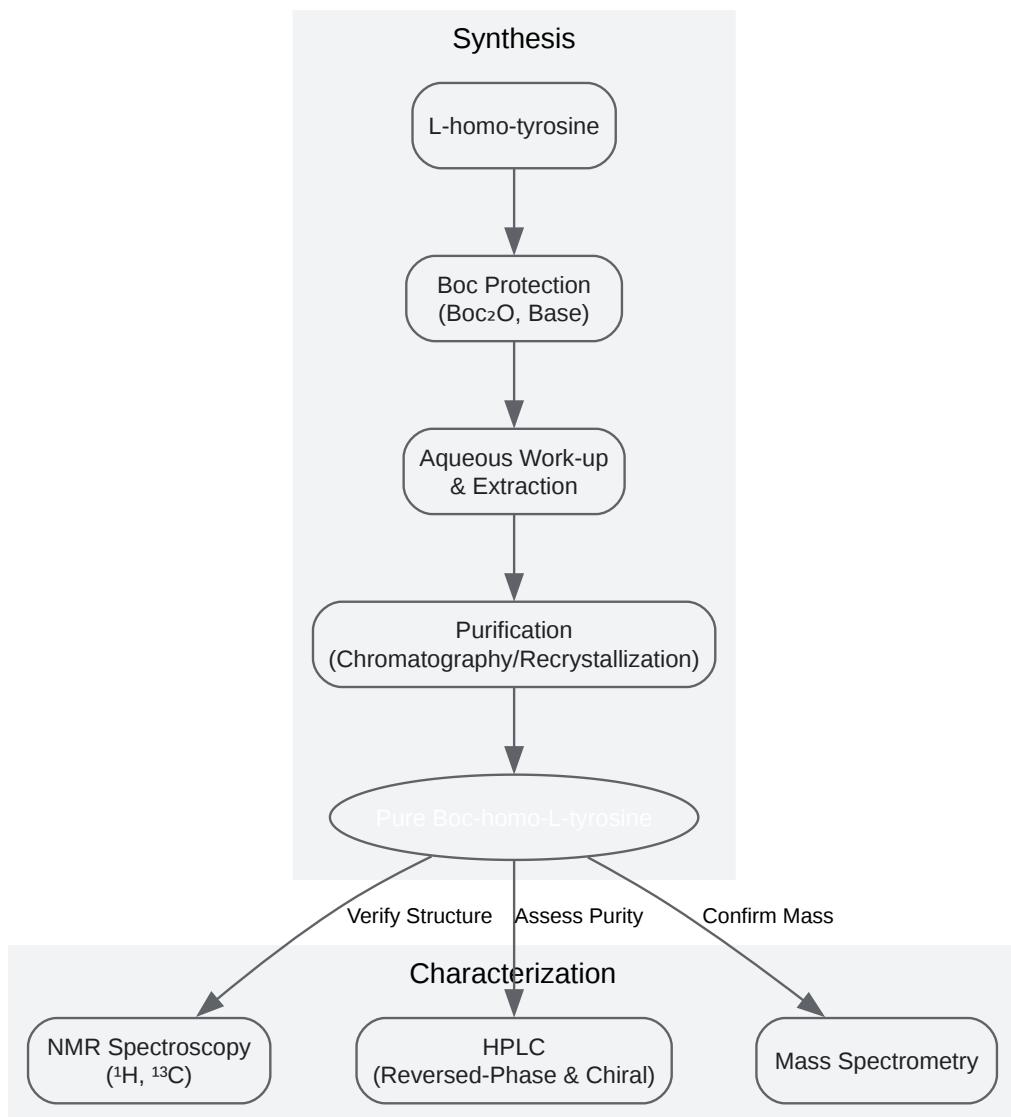
Boc-homo-L-tyrosine is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a homo-tyrosine residue into a peptide sequence. The Boc protecting group prevents the α -amino group from participating in the peptide bond formation until it is selectively removed.

Boc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Boc group is a critical step in SPPS and is typically achieved under acidic conditions.

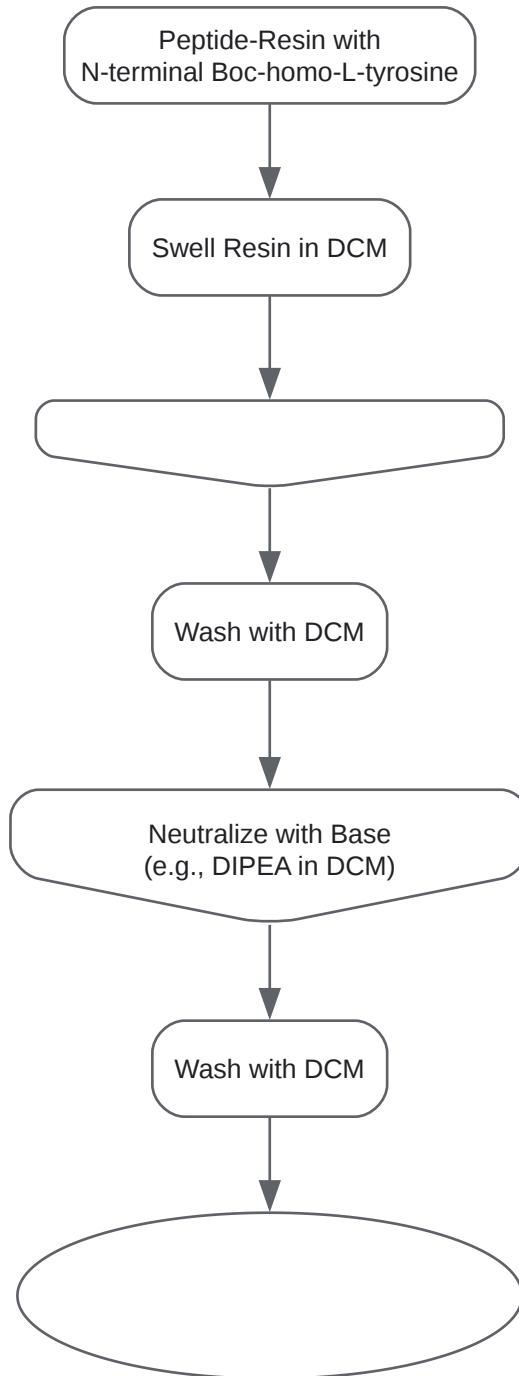
Reagents:

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Scavengers (e.g., anisole, thioanisole) to prevent side reactions with sensitive residues.


General Procedure:

- The peptide-resin is swelled in DCM.
- A solution of TFA in DCM (typically 25-50%) is added to the resin.
- The reaction is allowed to proceed for a short period (e.g., 30 minutes) at room temperature.
- The resin is then washed thoroughly with DCM to remove the cleaved Boc group and excess TFA.
- The resin is neutralized with a base (e.g., diisopropylethylamine in DCM) before the next amino acid coupling step.

Visualizations


The following diagrams illustrate key workflows and relationships involving **Boc-homo-L-tyrosine**.

Synthesis and Characterization of Boc-homo-L-tyrosine

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Boc-homo-L-tyrosine**.

Use of Boc-homo-L-tyrosine in SPPS: Deprotection Step

[Click to download full resolution via product page](#)

Caption: Workflow of the Boc deprotection step in solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 3D-FB72540 - boc-homo-tyrosine | 198473-94-8 | CymitQuimica [cymitquimica.com]
- 3. Boc-homo-L-tyrosine | 198473-94-8 | FB165602 | Biosynth [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]
- 6. Boc-homo-L-tyrosine, CAS No. 198473-94-8 - iChemical [ichemical.com]
- 7. N-Boc-L-tyrosine, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical Properties of Boc-homo-L-tyrosine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596220#what-are-the-physicochemical-properties-of-boc-homo-l-tyrosine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com